R892

Bradykinin B1 receptor Functional antagonism Human umbilical vein bioassay

R892 is a synthetic peptide antagonist of the bradykinin B1 receptor (B1R), a G protein-coupled receptor implicated in inflammatory pain, sepsis, and diabetic complications. As an Nα-acetylated analog of des-Arg⁹-bradykinin, R892 incorporates α-methyl-L-phenylalanine at position 5, a modification that confers resistance to proteolytic degradation by aminopeptidases and angiotensin-converting enzyme (ACE).

Molecular Formula C58H83N13O12
Molecular Weight 1154.4 g/mol
Cat. No. B15575184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR892
Molecular FormulaC58H83N13O12
Molecular Weight1154.4 g/mol
Structural Identifiers
InChIInChI=1S/C58H83N13O12/c1-5-35(2)48(55(81)82)68-50(76)43(31-38-24-25-39-18-9-10-19-40(39)30-38)66-51(77)44(34-72)67-56(83)58(4,32-37-16-7-6-8-17-37)69-47(74)33-63-52(78)45-22-14-28-70(45)54(80)46-23-15-29-71(46)53(79)42(21-13-27-62-57(60)61)65-49(75)41(64-36(3)73)20-11-12-26-59/h6-10,16-19,24-25,30,35,41-46,48,72H,5,11-15,20-23,26-29,31-34,59H2,1-4H3,(H,63,78)(H,64,73)(H,65,75)(H,66,77)(H,67,83)(H,68,76)(H,69,74)(H,81,82)(H4,60,61,62)/t35?,41?,42?,43?,44?,45?,46?,48?,58-/m0/s1
InChIKeySTDZHNYUPODPLD-WDXYQGAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

R892 Bradykinin B1 Receptor Antagonist: Procurement and Scientific Selection Guide


R892 is a synthetic peptide antagonist of the bradykinin B1 receptor (B1R), a G protein-coupled receptor implicated in inflammatory pain, sepsis, and diabetic complications. As an Nα-acetylated analog of des-Arg⁹-bradykinin, R892 incorporates α-methyl-L-phenylalanine at position 5, a modification that confers resistance to proteolytic degradation by aminopeptidases and angiotensin-converting enzyme (ACE) [1]. It is supplied as a lyophilized powder with a molecular weight of 1154.37 g/mol and a purity of >98% . Its unique structural features distinguish it from earlier peptide B1R antagonists and make it a preferred tool compound for studies requiring sustained in vivo activity and high B1R selectivity [1].

Why B1 Antagonist Substitution Fails: Key Differentiators for R892


Bradykinin B1 receptor antagonists exhibit significant variability in potency, selectivity, and metabolic stability due to differences in their peptide sequences and chemical modifications. For instance, the prototype antagonist [Leu⁸]des-Arg⁹-bradykinin suffers from rapid enzymatic degradation and limited B1R selectivity, while newer analogs like B9858 display non-competitive, non-equilibrium antagonism that complicates in vivo dose-response relationships [1]. R892's unique combination of an α-methyl-L-phenylalanine residue at position 5 and Nα-acetylation confers a dual resistance to both aminopeptidases and ACE, resulting in a 3.1-fold improvement in human B1R potency (pA₂ 8.8 vs. 8.5 for R715) and >214-fold selectivity over B2R (ID₅₀ ratio >214:1) [2]. These distinct pharmacological properties preclude direct substitution with structurally related peptides such as R715 or non-peptide small molecules like ELN441958 without extensive revalidation of experimental conditions .

Quantitative Differentiation Evidence: R892 vs. Key Comparators


R892 Exhibits Superior Human B1 Receptor Antagonist Potency (pA₂ 8.8) vs. R715 (pA₂ 8.5)

R892 demonstrates higher antagonist potency at the human B1 receptor compared to its predecessor R715 in the same functional bioassay. In the human umbilical vein contraction assay, R892 achieved a pA₂ of 8.8, whereas R715 (AcLys-[D-βNal⁷,Ile⁸]des-Arg⁹-BK) exhibited a pA₂ of 8.5 [1]. This difference of 0.3 log units corresponds to a 2-fold greater molar potency for R892.

Bradykinin B1 receptor Functional antagonism Human umbilical vein bioassay

R892 Maintains High B1 Receptor Potency Across Species (Rabbit pA₂ 8.6) vs. ELN441958's Species-Selective Profile

R892 demonstrates consistent high antagonist potency across both human (pA₂ 8.8) and rabbit (pA₂ 8.6) B1 receptors in functional tissue assays [1]. In contrast, the non-peptide B1 antagonist ELN441958 exhibits up to 120-fold higher potency at primate versus rodent B1 receptors, limiting its utility in standard rodent models [2]. The small interspecies difference for R892 (ΔpA₂ = 0.2) supports its use in cross-species pharmacological studies without potency compensation.

Species cross-reactivity Rabbit aorta bioassay Translational pharmacology

R892 Demonstrates Superior Dual Enzymatic Stability vs. Earlier Prototypes and R913/R914

R892 is resistant to degradation by both aminopeptidases (due to Nα-acetylation) and angiotensin-converting enzyme (ACE) (due to α-methyl-L-Phe⁵ incorporation) [1]. This dual protection is not present in the unacetylated analog R913 (Lys-Lys-[(αMe)Phe⁵,D-βNal⁷,Ile⁸]des-Arg⁹BK), which lacks the Nα-acetyl group and is susceptible to aminopeptidase cleavage. While the primary reference confirms R892 and R914 (both Nα-acetylated) resist aminopeptidases and ACE, R913 does not [1].

Metabolic stability Protease resistance In vivo duration of action

R892 Achieves High In Vivo Antagonist Potency (ID₅₀ 2.8 nmol/kg IV) with Complete B2 Receptor Sparing

In anesthetized, LPS-treated rabbits (B1 receptor-expressing), R892 potently inhibited des-Arg⁹-bradykinin-induced hypotension with an ID₅₀ of 2.8 nmol/kg IV, while failing to affect bradykinin-mediated hypotension (ID₅₀ >600 nmol/kg IV) [1]. This >214-fold selectivity ratio confirms near-absolute discrimination between B1 and B2 receptors in vivo. In contrast, the peptide antagonist B9858 and non-peptide S0765 exhibit dual B1/B2 antagonism, with S0765 showing a pA₂ of 7.50 at B2 receptors [2], which can confound interpretation in models where both receptors are co-expressed.

In vivo pharmacology Selectivity Hypotension model

Optimal Use Cases for R892 in Bradykinin B1 Receptor Research


In Vivo Models of Inflammatory Pain Requiring Selective B1R Blockade

R892 is ideal for studies in LPS-treated rabbit or rodent models of inflammatory hyperalgesia where selective B1 receptor antagonism is required. Its high in vivo potency (ID₅₀ 2.8 nmol/kg IV) and >214-fold selectivity over B2 receptors ensure that observed anti-nociceptive effects are specifically mediated by B1R blockade without confounding B2R activity [1].

Ex Vivo Tissue Bath Pharmacology Studies in Human and Rabbit Vascular Preparations

R892's consistent high potency at both human (pA₂ 8.8) and rabbit (pA₂ 8.6) B1 receptors makes it an excellent tool for cross-species comparative pharmacology in isolated vessel bioassays. Its metabolic stability against ACE and aminopeptidases ensures sustained activity during prolonged tissue incubation [1].

Mechanistic Studies of B1R Signaling in Disease States with Elevated ACE Activity

In pathological conditions such as diabetes or hypertension where local ACE activity is upregulated, R892's resistance to ACE cleavage provides a critical advantage over ACE-sensitive antagonists like R715 or earlier prototypes. This stability allows for accurate assessment of B1R contribution to disease progression without confounding degradation artifacts [1].

Dose-Response Studies Requiring Competitive Antagonism

Unlike B9858, which exhibits non-competitive, non-equilibrium antagonism at the rabbit B1 receptor [2], R892 acts as a competitive antagonist. This allows for classical Schild analysis and accurate determination of pA₂ values, making it the preferred tool for receptor occupancy studies and pharmacological profiling of novel B1R agonists.

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